4-Cyano-2-nitrobenzoic acid
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Overview
Description
4-Cyano-2-nitrobenzoic acid is a chemical compound with the molecular formula C8H4N2O4 . It is a derivative of benzoic acid, which is a pale yellow solid .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The synthesis of nitrobenzoic acid involves nitration of aromatic compounds such as benzene .Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.128 . It has a density of 1.6±0.1 g/cm3, and a boiling point of 389.5±37.0 °C at 760 mmHg .Scientific Research Applications
Protein Modification
4-Cyano-2-nitrobenzoic acid, similar to 2-nitro-5-thiocyanatobenzoic acid, has potential applications in protein modification. This chemical can be used for converting thiol groups in proteins into S-cyano derivatives, which is significant in protein research and biochemistry (Price, 1976).
Determination of Sulfhydryl Groups
Another application lies in determining sulfhydryl groups in biological materials. Compounds like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized and used effectively for identifying sulfhydryl groups in various tissues and biological substances (Ellman, 1959).
Building Block for Heterocyclic Synthesis
This compound serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It has been used for the preparation of various nitrogenous heterocycles, playing a pivotal role in the synthesis of complex organic compounds and potentially in drug discovery (Křupková et al., 2013).
Solubility Studies
In the field of chemical solubility, research has been conducted to understand the solute transfer of various nitrobenzoic acids, including this compound, into different solvents. Such studies are crucial for industrial applications and chemical processing (Hart et al., 2015).
Adsorption Studies
Adsorption properties of 4-nitrobenzoic acid and related compounds on metal surfaces, such as silver, have been investigated. These studies contribute to our understanding of molecular interactions at surfaces, which is crucial in the fields of material science and nanotechnology (Han et al., 1998).
Enantioselective Transfer Hydrogenation
In the field of organic synthesis, 4-cyano-3-nitrobenzoic acid has been used in enantioselective transfer hydrogenation processes. These processes are vital in synthesizing various organic compounds with specific chiral properties, essential for pharmaceutical applications (Zhang et al., 2010).
Luminescent Lanthanide Ion-Based Coordination Polymers
Nitrobenzoic acid derivatives, including this compound, are used in synthesizing luminescent lanthanide ion-based coordination polymers. Such materials have potential applications in light-emitting devices and sensors (de Bettencourt-Dias & Viswanathan, 2006).
Mechanism of Action
The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid . The inductive effect is an experimentally observed effect of the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond .
Safety and Hazards
The safety precautions for handling 4-Cyano-2-nitrobenzoic acid include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, avoiding dust formation, and keeping it in a dry, cool and well-ventilated place .
Properties
IUPAC Name |
4-cyano-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-2-6(8(11)12)7(3-5)10(13)14/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPBXHDZDUBSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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